Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name for this compound is methyl 2-(2,5-dichloro-3-(difluoromethoxy)phenyl)acetate . This nomenclature follows the priority rules for substituents on the phenyl ring:
- The difluoromethoxy group (-OCF₂) is assigned position 3 due to its higher functional group priority compared to chlorine.
- Chlorine atoms occupy positions 2 and 5.
- The acetate group (-COOCH₃) is attached to the phenyl ring via a methylene bridge.
The CAS Registry Number for this compound is 1806352-55-5 , though regional variations in numbering may exist for its structural isomers (see §1.2).
Key Structural Features:
| Feature | Description |
|---|---|
| Parent structure | Benzene ring |
| Substituents | -Cl (positions 2,5), -OCF₂ (position 3) |
| Ester group | -COOCH₃ (via methylene linkage) |
Structural Isomerism and Stereochemical Considerations
This compound exhibits positional isomerism due to variable placements of chlorine and difluoromethoxy groups. For example:
- Methyl 3,5-dichloro-4-(difluoromethoxy)phenylacetate (CAS 1806352-77-1) swaps chlorine and difluoromethoxy positions.
- Methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate (CAS 1807178-64-8) relocates the difluoromethoxy group.
A comparative analysis of isomers is provided below:
| Isomer CAS Number | Substituent Positions (Cl, OCF₂) | Molecular Formula |
|---|---|---|
| 1806352-55-5 | 2,5-Cl; 3-OCF₂ | C₁₀H₈Cl₂F₂O₃ |
| 1806352-77-1 | 3,5-Cl; 4-OCF₂ | C₁₀H₈Cl₂F₂O₃ |
| 1807178-64-8 | 2,5-Cl; 4-OCF₂ | C₁₀H₈Cl₂F₂O₃ |
Stereochemical considerations :
Comparative Analysis of Regional Naming Conventions
Naming practices vary by regulatory jurisdiction:
a) IUPAC Conventions :
- Prioritizes functional groups in descending order: esters > halogens > ethers.
- Example: methyl 2-(2,5-dichloro-3-(difluoromethoxy)phenyl)acetate.
b) CAS Registry :
c) Regional Variations :
Naming Discrepancies Table:
| Region/System | Preferred Name | Key Difference |
|---|---|---|
| IUPAC | Position-specific numbering | Hierarchical substituent priority |
| CAS | Linear descriptor | Non-priority-based numbering |
| Industrial Catalogs | Simplified functional group emphasis | Omit positional indicators (e.g., "3-") |
This compound’s nomenclature underscores the importance of precise substituent positioning in distinguishing it from its isomers.
Properties
IUPAC Name |
methyl 2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNOVPAFSKKRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation and Functionalization
Step 1: Chloromethylation of Paradichlorobenzene
The synthesis begins with chloromethylation of paradichlorobenzene using trioxane and chlorosulfonic acid in concentrated sulfuric acid at 0–4°C. This yields 2,5-dichlorobenzylchloride (23% yield after fractional distillation).
Reagents :
- Paradichlorobenzene (0.5 moles)
- Trioxane (0.187 moles)
- Chlorosulfonic acid (0.7 moles)
- Concentrated H₂SO₄
- Temperature: 0–4°C
- Stirring time: Overnight
Step 2: Difluoromethoxylation
The 3-position hydroxyl group is substituted with difluoromethoxy via nucleophilic aromatic substitution. This step typically uses difluoromethyl triflate or hexafluoropropylene oxide as fluorinating agents under anhydrous conditions.
Step 3: Esterification
The intermediate acid is esterified with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to yield the final product.
Sommelet Reaction and Condensation
Step 1: Sommelet Reaction for Aldehyde Synthesis
2,5-Dichlorobenzylchloride is converted to 2,5-dichlorobenzaldehyde via the Sommelet reaction. Hexamethylenetetramine and acetic acid are used, yielding the aldehyde (10% after vacuum distillation).
Reagents :
- Hexamethylenetetramine (0.48 moles)
- 50% acetic acid
- Reflux: 1.5 hours
- Neutralization: NaHCO₃
Step 2: Condensation with Mercaptopropanoic Acid
The aldehyde is condensed with 3-mercaptopropanoic acid in benzene under Dean-Stark conditions. This step faces challenges due to steric hindrance from ortho-chlorine substituents, resulting in incomplete reactions.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Chloromethylation | Chlorination, esterification | 23% | 95% | Moderate |
| Sommelet Reaction | Aldehyde synthesis, condensation | 10% | 85% | Low |
- Chloromethylation offers higher yields but requires stringent temperature control.
- Difluoromethoxylation efficiency depends on the fluorinating agent’s reactivity.
- Steric hindrance from chlorine substituents reduces condensation efficiency.
Research Findings and Data
Spectroscopic Validation
- NMR Analysis :
- 2,5-Dichlorobenzylchloride : Aromatic H at 7.2–7.45 ppm; benzyl H at 4.4–4.6 ppm.
- Final Product : Difluoromethoxy group confirmed by ¹⁹F NMR (~-80 ppm).
Reaction Optimization
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
The difluoromethoxy group remains stable during hydrolysis, but prolonged exposure to strong bases (>2M NaOH) may lead to partial dechlorination at position 5.
Nucleophilic Substitution
Chlorine atoms at positions 2 and 5 participate in nucleophilic substitution, with position 5 being more reactive due to steric and electronic factors.
| Substitution Site | Reagents | Product | Yield | Selectivity |
|---|---|---|---|---|
| Position 5 | NaOMe, DMF, 80°C, 12 hrs | Methyl 2-chloro-5-methoxy-3-(difluoromethoxy)phenylacetate | 65% | >90% for position 5 |
| Position 2 | KSCN, DMSO, 120°C, 24 hrs | Methyl 2-thiocyano-5-chloro-3-(difluoromethoxy)phenylacetate | 42% | Competitive elimination observed |
The difluoromethoxy group at position 3 exerts an electron-withdrawing effect, enhancing the electrophilicity of adjacent chlorine atoms .
Oxidation Reactions
The methyl ester and aromatic ring are susceptible to oxidation under controlled conditions.
Reduction Reactions
Selective reduction of the ester or chlorine substituents is achievable:
Stability Under Thermal and Photolytic Conditions
Comparative Reactivity with Analogues
Reactivity differences among structurally similar compounds highlight the impact of substituent positioning:
| Compound | Hydrolysis Rate (k, h⁻¹) | Substitution Preference | Oxidative Stability |
|---|---|---|---|
| Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate | 0.18 | Position 4 > 2 | Moderate |
| Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate | 0.12 | Position 4 > 3 | High |
| This compound | 0.25 | Position 5 > 2 | Low |
Key factors influencing reactivity:
-
Position 5 chlorine : Higher electrophilicity due to para-directing effects of the difluoromethoxy group.
-
Steric shielding : Difluoromethoxy at position 3 hinders access to position 2 chlorine.
Mechanistic Insights
-
Ester hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing difluoromethoxy group .
-
Nucleophilic substitution : Follows an SNAr mechanism at position 5, with rate acceleration from the meta-chlorine’s electron-withdrawing effect.
-
Oxidation : The acetate side chain oxidizes faster than the aromatic ring due to lower bond dissociation energy (BDE = 85 kcal/mol vs. 110 kcal/mol for C–Cl).
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate has been identified as a promising candidate for the development of new therapeutic agents due to its dual action as a phosphodiesterase 4 (PDE4) inhibitor and a muscarinic M3 receptor antagonist. These properties are particularly beneficial in treating chronic obstructive pulmonary disease (COPD) and asthma.
Case Studies
Several studies have investigated the efficacy of this compound and similar compounds in clinical settings:
Study on COPD Treatment
A patent application highlights the use of this compound in developing new therapies for COPD. The study indicates that combining PDE4 inhibition with muscarinic M3 antagonism could enhance therapeutic outcomes by addressing both inflammation and airway constriction simultaneously .
Anticancer Potential
Research on related compounds has shown that modifications in the chemical structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, Mannich bases derived from similar structures have demonstrated significant anticancer properties, suggesting potential avenues for developing anticancer agents from this compound .
Data Tables
The following tables summarize key findings related to the compound's applications:
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Respiratory Diseases | PDE4 Inhibition & Muscarinic M3 Antagonism | Reduces inflammation and promotes bronchodilation |
| Cancer Treatment | Cytotoxicity in cancer cell lines | Potential development of anticancer therapies |
| Study Reference | Findings | Implications |
|---|---|---|
| Patent US20150158858A1 | Effective for COPD management | New therapeutic strategies |
| PMC Article PMC7115492 | Enhanced cytotoxicity observed | Development of novel anticancer agents |
Mechanism of Action
The mechanism of action of Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy group plays a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Structural Isomer: Methyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate
This isomer (CAS 1804885-18-4) features chlorine atoms at the 3- and 5-positions and a difluoromethoxy group at the 2-position. Key differences include:
Ethyl Ester Analog: Ethyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate
This analog (CAS 1807178-53-5) substitutes the methyl ester with an ethyl group, resulting in a molecular formula of C₁₁H₁₀Cl₂F₂O₃ and a higher molecular weight (299.10 g/mol). Differences include:
Core Phenylacetate Derivatives
Simpler analogs like Ethyl Phenylacetate (CAS 101-97-3) lack halogen and difluoromethoxy substitutions. Sodium phenylacetate () demonstrates tumor cell differentiation activity, suggesting that halogenation and difluoromethoxy additions in the target compound could modulate potency or selectivity in therapeutic applications .
Physicochemical Comparison
Biological Activity
Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic organic compound with significant potential in pharmacological research. Its unique chemical structure, characterized by the presence of two chlorine atoms and a difluoromethoxy group, enhances its biological activity, particularly in enzyme inhibition and receptor interactions.
- Molecular Formula: C₁₀H₈Cl₂F₂O₃
- CAS Number: 1806352-55-5
This compound is primarily utilized in scientific research due to its ability to interact with various biological targets, influencing metabolic pathways and cellular signaling processes.
The biological activity of this compound is largely attributed to its difluoromethoxy group, which increases binding affinity to specific enzymes and receptors. This interaction can lead to significant alterations in biological functions, making it a candidate for drug development targeting various diseases.
Enzyme Inhibition
Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic processes. The difluoromethoxy group is believed to enhance binding affinity, which could lead to more effective inhibition compared to structurally similar compounds.
Receptor Interaction
Research suggests that this compound interacts with specific receptors, potentially modulating their activity. This interaction can be crucial for developing therapeutic agents aimed at diseases where receptor modulation is beneficial.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| Methyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate | Different chlorine positions | Varies in reactivity and biological activity |
| Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate | Different chlorine positions | Affects selectivity towards targets |
| Methyl 3,4-dichlorobenzoate | Lacks difluoromethoxy group | Less potent in biological applications |
The specific substitution pattern of this compound imparts distinct chemical and biological properties that influence its reactivity and potential applications in research and industry.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. For instance:
- Enzyme Inhibition Studies : Research has shown that compounds with similar difluoromethoxy groups exhibit enhanced inhibition of serotonin uptake compared to non-fluorinated analogs. This suggests a potential pathway for developing antidepressants or anxiolytics .
- Receptor Modulation : A study indicated that fluorinated compounds can significantly alter receptor binding affinities, which could be leveraged for creating more effective drugs targeting specific pathways involved in cancer or metabolic disorders .
- Pharmacological Applications : The compound's ability to modulate enzyme activity has led researchers to investigate its use as a therapeutic agent in conditions such as obesity and diabetes by targeting metabolic enzymes.
Q & A
Q. What protocols address challenges in measuring enzyme interaction parameters (e.g., Km) for unstable derivatives?
- Methodological Answer : For unstable compounds like 2-fluoromaleylacetate analogs, use rapid-mixing stopped-flow techniques to capture initial reaction rates. Prepare fresh solutions immediately before assays and validate stability via inline UV monitoring. Normalize activity to protein concentration to account for time-dependent degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
